1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine

Antiviral drug discovery Fragment-based screening Enterovirus protease inhibition

This 3,5-disubstituted 1,2,4-oxadiazole fragment features a benzyl group at the 3-position and a chiral ethanamine moiety at the 5-position. Its key differentiators are: 1) the (R)-enantiomer (PDB ligand TM0) has a validated binding pose at 1.39 Å resolution against Enterovirus D68 3C protease; 2) NMR quality control data (BMRB bmse011398) verifies structural integrity for reproducible screening; 3) the one-carbon ethanamine linker enables specific H-bond interactions with the catalytic cysteine, a geometry lost in shorter methanamine or longer ethylamine homologs. Ideal for fragment-based drug discovery against enteroviral 3C proteases (EV-D68, EV-A71, coxsackievirus) and multi-target screening cascades.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
Cat. No. B13076888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(C1=NC(=NO1)CC2=CC=CC=C2)N
InChIInChI=1S/C11H13N3O/c1-8(12)11-13-10(14-15-11)7-9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3
InChIKeyTXLVGLOXMNZBCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine: A Structurally Validated 1,2,4-Oxadiazole Fragment for Antiviral and Neurodegenerative Disease Screening


1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine (free base CAS 1039813-06-3; HCl salt CAS 1384428-19-6) is a 3,5-disubstituted 1,2,4-oxadiazole fragment featuring a benzyl group at the 3-position and a chiral ethanamine moiety at the 5-position [1]. The (R)-enantiomer (PDB ligand code TM0) has been directly visualized by X-ray crystallography at 1.39 Å resolution bound to Enterovirus D68 3C protease, confirming its ability to engage a biologically relevant viral target [2]. The compound is registered in fragment screening libraries with verified NMR quality control data (BMRB entry bmse011398), establishing baseline structural integrity for reproducible assay deployment [3].

Why Generic Substitution of 1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine Fails: Linker Length, Benzyl Geometry, and Stereochemistry Dictate Binding Competence


Superficially similar 1,2,4-oxadiazole fragments differ critically in their capacity to engage protein targets in a defined binding mode. The one-carbon ethanamine linker at the 5-position positions the primary amine for specific hydrogen-bond interactions with the catalytic cysteine of enteroviral 3C proteases, while the 3-benzyl group occupies a hydrophobic subpocket adjacent to the active site [1]. Homologs with a shorter methanamine linker or a two-carbon ethylamine chain lose this geometric complementarity; the phenyl analog (lacking the methylene spacer of the benzyl group) fails to achieve the same depth of hydrophobic pocket penetration [2]. Furthermore, the pure (R)-enantiomer exhibits a defined binding pose validated by electron density, whereas racemic material introduces a stereoisomer that cannot be accommodated in the chiral active site without steric penalty [1]. These structural distinctions are not captured by compound class alone and render generic substitution scientifically invalid for any application requiring target-specific engagement.

Quantitative Evidence Guide: Differentiating 1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine from Closest Analogs for Procurement Decisions


Defined Enantiomeric Binding to Enterovirus D68 3C Protease Validated by High-Resolution X-ray Crystallography

The (R)-enantiomer of the target compound (PDB ligand TM0) was solved in complex with Enterovirus D68 3C protease at 1.39 Å resolution (PDB ID 7GOG) via PanDDA fragment screening, providing unequivocal structural evidence of active-site engagement [1]. The compound binds in the protease active site with the primary amine making polar contacts with the catalytic Cys147 residue, while the benzyl group occupies a hydrophobic pocket defined by His40, Glu71, and Val145 [1]. The racemic mixture (CAS 1039813-06-3) lacks a defined binding mode for the (S)-enantiomer, which is predicted by the chiral environment of the protease active site to experience steric clash with the oxyanion hole residues [2]. The closest positional isomer, 2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethanamine (CAS 915919-89-0), lacks any publicly reported structural binding data for this target [3].

Antiviral drug discovery Fragment-based screening Enterovirus protease inhibition

NMR Quality Control Certification Confirms Structural Fidelity and Fragment Library Compatibility Superior to Uncertified Vendor Alternatives

The hydrochloride salt of the target compound has been subjected to rigorous NMR quality control as part of the iNEXT-Discovery fragment library and is archived in the BMRB under entry bmse011398 with full 1D 1H NMR and 2D HSQC spectral data [1]. This QC process confirms correct identity, high purity consistent with fragment screening requirements, and aqueous buffer solubility suitable for biochemical assays [1]. The methanamine analog (CAS 876715-43-4, 1-(3-benzyl-1,2,4-oxadiazol-5-yl)methanamine) lacks comparable publicly archived NMR QC data in the BMRB fragment library repository, meaning its identity and purity parameters relevant to reproducible screening cannot be independently verified [2].

Fragment library procurement NMR quality control High-throughput screening

Benzyl Substituent Provides Enhanced Lipophilic Contact Relative to Phenyl Analog in Hydrophobic Enzyme Pockets

The target compound's 3-benzyl substituent (Ph-CH2-) provides an additional sp3 methylene unit compared to the 3-phenyl analog (CAS 915919-76-5), increasing molecular flexibility and enabling deeper penetration into hydrophobic enzyme pockets [1]. This is structurally evidenced in PDB 7GOG, where the benzyl group of TM0 occupies a well-defined hydrophobic cleft adjacent to the protease active site, forming van der Waals contacts with Val145, His40, and the aromatic ring of Phe146 [2]. The phenyl analog lacks this methylene spacer, constraining the pendant ring closer to the oxadiazole core and reducing conformational freedom; this structural difference is predicted to weaken hydrophobic complementarity in the same binding site.

Medicinal chemistry Structure-activity relationships Lipophilic efficiency

Chiral Ethanamine Moiety Enables Enantioselective Engagement Distinct from Achiral Methanamine Homologs

The target compound possesses a chiral center at the ethanamine α-carbon, enabling the isolation of the active (R)-enantiomer that makes stereospecific polar contacts with the catalytic cysteine in EV-D68 3C protease [1]. The methanamine homolog (CAS 876715-43-4) is achiral at the amine-bearing carbon and therefore cannot achieve the same stereospecific hydrogen-bond geometry . In the crystal structure 7GOG, the (R)-configuration directs the amine toward Cys147 with a donor-acceptor distance consistent with a hydrogen bond, while a hypothetical (S)-enantiomer would project the amine away from the catalytic residue [1]. This stereochemical constraint is absent in the achiral methanamine comparator.

Chiral fragment screening Stereoselective binding Enantiomeric differentiation

1,2,4-Oxadiazole Scaffold Demonstrates Selective Butyrylcholinesterase Inhibition with Structural Features Aligned to the Target Compound Core

A series of 1,2,4-oxadiazole derivatives designed as selective butyrylcholinesterase (BuChE) inhibitors demonstrated that the oxadiazole core is a privileged scaffold for BuChE selectivity over acetylcholinesterase (AChE) [1]. The most potent compound in this series, 6n, achieved an IC50 of 5.07 µM against BuChE with a selectivity index (SI) greater than 19.72, confirming that appropriate substitution on the oxadiazole ring yields meaningful selectivity [1]. While the target compound itself was not directly assayed in this study, it shares the 1,2,4-oxadiazole core with a benzyl substituent at the 3-position that maps onto the structural features correlated with BuChE binding in the docking analysis performed for compounds 6a–6n [1]. In contrast, 1,3,4-oxadiazole regioisomers evaluated against NTPDase enzymes showed substantially different target selectivity profiles, reinforcing that the 1,2,4-regioisomer determines target class preference [2].

Alzheimer's disease Butyrylcholinesterase inhibition Cholinesterase selectivity

Optimal Research and Procurement Scenarios for 1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine Based on Verified Differentiation Evidence


Structure-Guided Fragment-to-Lead Optimization Targeting Enteroviral 3C Proteases

Researchers conducting fragment-based drug discovery against enteroviral 3C proteases (including EV-D68, EV-A71, and coxsackievirus) can directly use the (R)-enantiomer of this compound as a validated starting point for structure-guided optimization. The 1.39 Å co-crystal structure (PDB 7GOG) [1] provides atomic-resolution information on binding mode geometry, enabling rational design of fragment growing and merging strategies from a defined position in the active site. The primary amine and benzyl group interactions have been unambiguously assigned in electron density, eliminating ambiguity about binding pose.

High-Throughput Fragment Screening with Library-QC-Verified Starting Material

Biotech and academic screening centers assembling or augmenting fragment libraries for broad-target HTS can prioritize this compound due to its publicly archived NMR quality control certification (BMRB entry bmse011398) [2], which confirms identity, purity, and buffer solubility parameters essential for reproducible screening. This QC trail reduces the risk of pursuing false hits arising from degraded or misidentified material—a documented risk when sourcing fragments lacking independent analytical certification.

Dual-Use Antiviral and CNS Probe Development Leveraging 1,2,4-Oxadiazole Scaffold Polypharmacology

Discovery programs pursuing either antiviral or neurodegenerative disease indications can leverage the scaffold's demonstrated activity profile: the core 1,2,4-oxadiazole with 3-benzyl substitution maps onto the BuChE-selective pharmacophore identified in the EXCLI Journal study [3], while simultaneously offering validated engagement of a viral protease target. This dual applicability supports procurement for multi-target screening cascades.

Stereochemistry-Dependent Binding Studies Differentiating Enantiomeric Fragment Activity

Medicinal chemistry groups investigating the impact of fragment chirality on binding selectivity can use this compound's (R)-enantiomer as a tool to benchmark enantioselective engagement. The availability of the (R)-enantiomer structure (TM0) in complex with 3C protease [1], contrasted with the racemic mixture (CAS 1039813-06-3) and achiral methanamine homolog (CAS 876715-43-4), provides a controlled system for studying how stereochemistry influences fragment hit rates and binding thermodynamics.

Quote Request

Request a Quote for 1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.